molecular formula C16H16N2O2 B2660849 N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide CAS No. 316137-93-6

N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B2660849
CAS No.: 316137-93-6
M. Wt: 268.316
InChI Key: GIDLJVYIOCEPHZ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is unique due to its phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDLJVYIOCEPHZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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